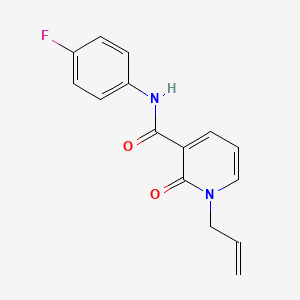![molecular formula C24H32ClN3O5S2 B2452733 Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215525-20-4](/img/structure/B2452733.png)
Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” is a complex organic compound. It contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyridine ring, which is a six-membered heterocyclic scaffold . It also contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyridine ring can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and reduction . The piperidine ring can also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a pyridine ring might influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Scientific Research Applications
Anti-Inflammatory Agents
Research by Moloney (2001) explored molecules structurally related to "Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" for their potential anti-inflammatory properties. The study synthesized derivatives based on observed anti-inflammatory activity, indicating a research interest in developing novel anti-inflammatory agents from similar chemical frameworks (Moloney, 2001).
Biological Activities and Synthesis Techniques
Youssef et al. (2012) reported on the synthesis of compounds using both conventional and modern microwave techniques. The focus was on isothiazolopyridines, pyridothiazines, and pyridothiazepines, known for valuable biological activities. This research highlights the ongoing efforts to efficiently synthesize compounds that may possess pharmacologically relevant properties, possibly including derivatives similar to the queried compound (Youssef, Azab, & Youssef, 2012).
Antimicrobial Agents
Al-Omar and Amr (2010) synthesized pyridine-bridged bis-carboxamide Schiff bases, starting from pyridinedicarbonyl dichloride, to evaluate their antimicrobial activities. Many of these compounds showed significant activity, comparable to standard antibiotics. This study suggests a potential interest in exploring similar compounds for their antimicrobial efficacy (Al-Omar & Amr, 2010).
Antineoplastic Agents
Gong et al. (2010) investigated the metabolism of Flumatinib, a novel tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study aimed to identify the main metabolic pathways of Flumatinib, which might share structural similarities with the queried compound, suggesting potential applications in cancer therapy (Gong, Chen, Deng, & Zhong, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2.ClH/c1-16(2)26-14-11-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)17-7-9-18(10-8-17)34(30,31)27-12-5-4-6-13-27;/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJLKDKVPUDXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

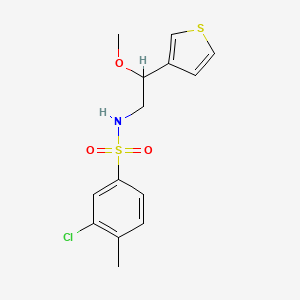
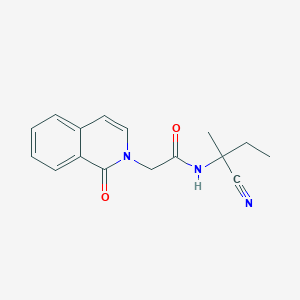

![(E)-ethyl 6-ethyl-2-(3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2452658.png)
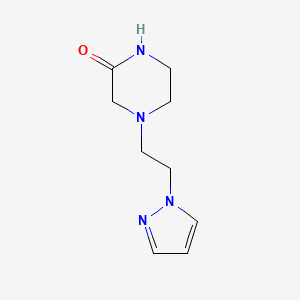
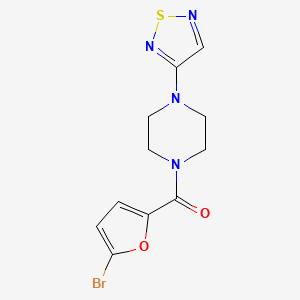
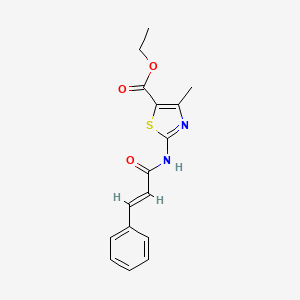
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
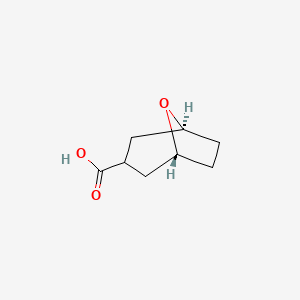
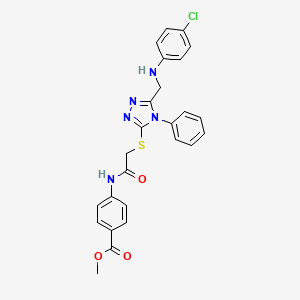


![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
